molecular formula C6H11NO5 B110182 (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid CAS No. 96861-04-0

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

Cat. No. B110182
CAS RN: 96861-04-0
M. Wt: 177.16 g/mol
InChI Key: ZHFMVVUVCALAMY-QMKXCQHVSA-N
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Description

Unfortunately, I couldn’t find a specific description for “(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid”. However, it seems to be a complex organic compound with multiple functional groups1.



Synthesis Analysis

The synthesis of this compound or its related compounds is not directly available. However, there are some references to the synthesis of similar compounds. For instance, a novel process for preparing a related compound, “(2s,3r,4r,5s,6r)-2- [4-chloro-3- (4-ethoxybenzyl)pheny 1] -6- (hy droxy methyl)tetrahydro-2h-py ran-3,4,5-triol” has been reported2. Another study discusses the synthesis of metabolites of dapagliflozin, an SGLT2 inhibitor3.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, a related compound, “(2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid” has been reported to contain a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols4.



Chemical Reactions Analysis

Specific chemical reactions involving “(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid” are not available. However, related compounds such as dapagliflozin undergo extensive metabolism and transform into metabolites in humans3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, related compounds such as chitosan are weak bases and are insoluble in water and organic solvents. They are soluble in dilute aqueous acidic solutions6.


Scientific Research Applications

Synthesis and Biological Activities

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, as a branched trihydroxynipecotic acid analogue, has been synthesized efficiently from D-ribose. It has been specifically identified as an inhibitor of α-D-glucosidase from Bacillus Stearothermophilus, showing potential in biological activity studies (Simone et al., 2012).

Utilization in Industrial Waste Materials

This compound has also been a focus in the context of industrial waste material utilization. The study of chiral bicyclic 3-hydroxypiperidines, which includes derivatives of the compound, has demonstrated the potential for recycling and repurposing industrial waste into valuable chemical entities (Wilken et al., 1997).

Vinylfluoro Group and Synthesis of Derivatives

In the synthesis of pipecolic acid derivatives, the role of the vinylfluoro group as an acetonyl cation equivalent has been explored. This research offers insights into advanced synthetic methodologies that can be applied to derivatives of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

Diketopiperazines Synthesis

The compound has been involved in the synthesis of 2,5-Diketopiperazines, where its protected form was derived from deoxynojirimycin. This opens avenues for applications in peptide chemistry and drug design (Ágoston, 2019).

Antimetastatic Activity Studies

Its analogues have been synthesized and shown to inhibit pulmonary metastasis of B16 BL6 cells in mice, indicating its potential in cancer research and therapy (Nishimura et al., 1997).

Safety And Hazards

The safety and hazards of this compound are not directly available. However, a related compound, sodium hyaluronate, has been classified as a warning signal word. Its precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)7.


Future Directions

The future directions for this compound are not directly available. However, the development of new synthetic methods and the exploration of the biological activities of related compounds are areas of ongoing research8.


Please note that the information provided is based on the best available data and may not be fully accurate or complete. Further research and consultation with experts in the field are recommended for a more comprehensive understanding.


properties

IUPAC Name

(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFMVVUVCALAMY-QMKXCQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431138
Record name (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

CAS RN

96861-04-0
Record name (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid

Citations

For This Compound
5
Citations
KV Booth, SF Jenkinson, DJ Watkin… - … Section E: Structure …, 2007 - scripts.iucr.org
The relative configuration of the title compound, C6H11NO5·2H2O, was determined by X-ray crystallography; the absolute configuration was determined by the comparison of physical …
Number of citations: 3 scripts.iucr.org
RJ Nash, B Bartholomew, YB Penkova, D Rotondo… - ACS …, 2020 - ACS Publications
Cucumbers have been anecdotally claimed to have anti-inflammatory activity for a long time, but the active principle was not identified. idoBR1, (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine…
Number of citations: 7 pubs.acs.org
J Jiang, Y Jin, WW Kallemeijn… - … protein profiling of … - scholarlypublications …
6.1 Introduction β-Glucuronidases hydrolyze β-glucuronic acid (GlcUA)-containing carbohydrates to release GlcUA and are found in all living organisms. β-Glucuronidases are …
RF Martínez, SF Jenkinson, S Nakagawa, A Kato… - Amino acids, 2019 - Springer
DMDP acetic acid [N-carboxymethyl-2,5-dideoxy-2,5-imino-d-mannitol] 5 from Stevia rebaudiana is the first isolated natural amino acid derived from iminosugars bearing an N-alkyl acid …
Number of citations: 7 link.springer.com
K Ghirtis - 2009 - search.proquest.com
I. Maintaining high standards of science training is important for pharmacy graduates to practice knowledgeably, responsibly, and confidently. Instrumentation and resource constraints …
Number of citations: 2 search.proquest.com

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